Cefuroxime is a broad-spectrum cephalosporin antibiotic that has been extensively studied for its pharmacokinetic properties, antimicrobial activity, and clinical applications. It is known for its stability against β-lactamases, which broadens its spectrum of activity against bacteria that are resistant to other cephalosporins23. Cefuroxime has been used in various fields of medicine, including orthopedic surgery, where it is used as prophylaxis for infections1, and in the treatment of a wide range of infections caused by Gram-positive and Gram-negative bacteria4.
Cefuroxime acts by inhibiting bacterial cell wall synthesis, which is a common mechanism of action for β-lactam antibiotics. It binds to penicillin-binding proteins within the bacterial cell wall, leading to the inhibition of peptidoglycan cross-linking, which is essential for cell wall strength and rigidity. The disruption of the cell wall synthesis process eventually leads to bacterial cell lysis and death. Cefuroxime's resistance to β-lactamase enzymes, produced by many bacteria to inactivate β-lactam antibiotics, allows it to retain its activity against a wide range of bacteria23.
In orthopedic procedures such as total knee replacement, cefuroxime has been shown to be effective when administered either as a short-term infusion or continuous infusion. A study comparing these two methods found that continuous infusion led to an improved probability of attaining pharmacokinetic targets necessary for effective prophylaxis against infections1. Additionally, cefuroxime has been found to penetrate well into synovial fluid, making it a suitable option for the treatment of septic arthritis7.
Cefuroxime has been used successfully to treat respiratory infections due to Haemophilus influenzae and Streptococcus pneumoniae. It has been shown to be effective against infections caused by cephalothin-resistant bacteria and has a low relapse rate in patients with acute exacerbation of chronic bronchitis4.
Clinical trials have demonstrated the effectiveness of cefuroxime in treating urinary tract infections, including those caused by bacteria resistant to other antibiotics. However, variable bioavailability has been observed, which may affect its clinical efficacy10.
Cefuroxime has been used to treat uncomplicated acute gonorrhea, showing high cure rates. It is particularly useful against β-lactamase-producing Neisseria gonorrhoeae strains4.
Although cefuroxime has shown good diffusion into bone and joint tissues, the clinical data are limited. However, studies suggest that it may be effective in these types of infections, and its use in bone cement has been associated with beneficial outcomes9.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7